molecular formula C6H10O2S B2603108 5-methanesulfonylpent-1-yne CAS No. 1039433-05-0

5-methanesulfonylpent-1-yne

Cat. No.: B2603108
CAS No.: 1039433-05-0
M. Wt: 146.2
InChI Key: XACDCVZZCVFSDH-UHFFFAOYSA-N
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Description

5-Methanesulfonylpent-1-yne is an organic compound with the molecular formula C6H10O2S It is characterized by the presence of a methanesulfonyl group attached to a pent-1-yne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonylpent-1-yne typically involves the reaction of pent-1-yne with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows:

Pent-1-yne+Methanesulfonyl chlorideThis compound\text{Pent-1-yne} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Pent-1-yne+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonylpent-1-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Pent-1-yne derivatives with a methyl group.

    Substitution: Various substituted pent-1-yne derivatives.

Scientific Research Applications

5-Methanesulfonylpent-1-yne has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methanesulfonylpent-1-yne involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methylsulfonylpent-1-yne: Similar structure but with a methylsulfonyl group.

    5-Ethanesulfonylpent-1-yne: Contains an ethanesulfonyl group instead of methanesulfonyl.

    5-Butanesulfonylpent-1-yne: Features a butanesulfonyl group.

Uniqueness

5-Methanesulfonylpent-1-yne is unique due to its specific methanesulfonyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-methylsulfonylpent-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-3-4-5-6-9(2,7)8/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACDCVZZCVFSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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